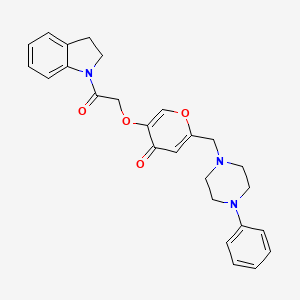
5-(2-(indolin-1-yl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(2-(indolin-1-yl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C26H27N3O4 and its molecular weight is 445.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a novel pyran derivative that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
| Component | Structure |
|---|---|
| Indolin moiety | Indolin |
| Pyran ring | Pyran |
| Piperazine group | Piperazine |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of the pyran ring is known to enhance antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
- Neurotransmitter Modulation : The piperazine component suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other compounds in the pyran class.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyran derivatives, including our compound of interest. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
In vitro assays demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer) : IC50 = 15 µM
- MCF-7 (breast cancer) : IC50 = 20 µM
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.
Neuropharmacological Effects
Behavioral studies in rodent models have shown that administration of this compound leads to anxiolytic and antidepressant-like effects. These effects were assessed using standard tests such as the Elevated Plus Maze (EPM) and Forced Swim Test (FST). The results suggest that it may enhance serotonergic activity, similar to established antidepressants.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of derivatives were synthesized from the parent compound, with modifications aimed at enhancing solubility and potency. One derivative demonstrated a two-fold increase in antimicrobial activity against Staphylococcus aureus compared to the original compound.
- Case Study on Anticancer Activity : A comparative study involving various pyran derivatives showed that modifications at the indolin position significantly influenced cytotoxicity. The most active derivative had a methoxy group at position 3 of the indolin ring, improving its interaction with cellular targets.
Eigenschaften
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c30-24-16-22(17-27-12-14-28(15-13-27)21-7-2-1-3-8-21)32-18-25(24)33-19-26(31)29-11-10-20-6-4-5-9-23(20)29/h1-9,16,18H,10-15,17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYROLFAQGCQRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=COC(=CC3=O)CN4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














